molecular formula C23H17FN2O B10971992 N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide

N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B10971992
M. Wt: 356.4 g/mol
InChI Key: OSEQOPJNYYPLMC-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide, also known by its CAS number 326-65-8, is a chemical compound with the molecular formula C17H13FNO. It falls within the class of organic compounds known as quinolines and derivatives. This compound features a quinoline core substituted with a fluorine atom, a methyl group, and a phenyl group. Its structure is as follows:

Structure: C17H13FNO\text{Structure: } \text{C}_{17}\text{H}_{13}\text{FNO} Structure: C17​H13​FNO

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide involves several steps. One common approach is through the reaction of 2-phenylquinoline-4-carboxylic acid with 4-fluoro-2-methylaniline. The carboxylic acid group reacts with the amine group, resulting in the formation of the desired compound.

Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetic acid) with the addition of a dehydrating agent (such as thionyl chloride). The reaction mixture is then purified by recrystallization or column chromatography.

Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and cost-effectiveness are essential considerations.

Chemical Reactions Analysis

N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

This compound finds applications in various scientific fields:

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Studied for its pharmacological properties.

    Industry: May serve as a precursor in the production of specialty chemicals.

Mechanism of Action

The precise mechanism by which N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide is unique in its structure, similar compounds include:

    N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide: (CAS: 929046-33-3)

    2-Fluoro-N-(4-methylphenyl)acetamide: (CAS: 9448)

Properties

Molecular Formula

C23H17FN2O

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H17FN2O/c1-15-13-17(24)11-12-20(15)26-23(27)19-14-22(16-7-3-2-4-8-16)25-21-10-6-5-9-18(19)21/h2-14H,1H3,(H,26,27)

InChI Key

OSEQOPJNYYPLMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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